2-(3-Fluoro-4-nitrophenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

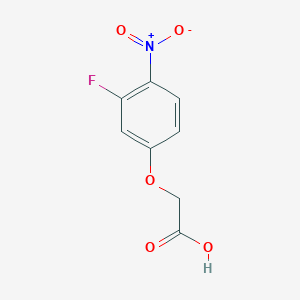

“2-(3-Fluoro-4-nitrophenoxy)acetic acid” is a chemical compound with the CAS Number: 168897-65-2 . Its molecular weight is 215.14 and its IUPAC name is (3-fluoro-4-nitrophenoxy)acetic acid . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of this compound involves a routine Williamson ether reaction starting from 3-fluoro-4-nitrophenol and chloroacetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6FNO5/c9-6-3-5(15-4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) . The molecular formula is C8H6FNO5 .

Scientific Research Applications

Synthesis and Structural Insights

Synthesis and Crystal Structure Analysis The compound 2-(4-fluorophenoxy) acetic acid was synthesized starting from 4-fluoro-phenol, progressing through a series of crystallization and structural elucidation processes. The compound's structure was confirmed by various techniques, including crystallography and Hirshfeld surface analysis. Detailed Density Functional Theory (DFT) calculations were performed, examining the molecule's kinetic stability and chemical reactivity, offering insights into its potential applications in various scientific research fields (Prabhuswamy et al., 2021).

Synthetic Improvements Research on 2-(2-nitrophenoxy) acetic acid highlighted advancements in synthesis, demonstrating a three-step process using 2-nitrophenol and methyl 2-chloroacetate as starting materials. This study's primary focus was optimizing the yield by tweaking reaction conditions, providing a foundation for potential large-scale industrial applications and underlining the compound's significance in scientific research (Dian, 2012).

Chemical and Molecular Studies

Novel Aggregations and Complexes Research into novel aggregations of related compounds, such as (4-nitrophenoxy)acetic acid hydrazide and its dioxomolybdenum(VI) complex, provides foundational knowledge for understanding the chemical behavior and potential applications of 2-(3-Fluoro-4-nitrophenoxy)acetic acid in various domains, including catalysis and material science (He, 2013).

Photocatalytic and Chemosensor Applications Studies on related fluorinated compounds and their photocatalytic degradation properties, as well as the development of fluorescence turn-on chemosensors, provide insights into the potential environmental and bioanalytical applications of this compound. These studies emphasize the compound's relevance in fields such as pollution control and bioimaging (Tanaka et al., 1997; Gui et al., 2015).

Mechanism of Action

Target of Action

It has been evaluated for its antitubercular activities , suggesting that it may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

It’s synthesized from 3-fluoro-4-nitrophenol and chloroacetic acid , and its interaction with its targets likely involves the formation of covalent bonds, leading to inhibition of the target’s function.

Biochemical Pathways

Given its antitubercular activity, it may interfere with the metabolic pathways of Mycobacterium tuberculosis, leading to the bacterium’s death .

Result of Action

2-(3-Fluoro-4-nitrophenoxy)acetic acid and its derivatives have shown potent to moderate activity against M. tuberculosis H37Rv, with MIC (Minimum Inhibitory Concentration) values ranging from 4 to 64 μg/mL . The most potent derivative demonstrated no inhibitory effects against six different tumor cell lines , indicating a degree of selectivity in its action.

Safety and Hazards

Future Directions

The most potent derivative of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide showed an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261 . It demonstrated no inhibitory effects against six different tumor cell lines and had a good safety profile in a vero cell line . This provides a good lead for subsequent optimization in search of novel affordable antitubercular agents .

properties

IUPAC Name |

2-(3-fluoro-4-nitrophenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c9-6-3-5(15-4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHOGDVBQQBPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168897-65-2 |

Source

|

| Record name | 2-(3-fluoro-4-nitrophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,6aR)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/structure/B2854045.png)

![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)

![3,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2854054.png)

![(4-Amino-4-ethylpiperidin-1-yl)-[(3S,4S)-4-phenyloxan-3-yl]methanone;hydrochloride](/img/structure/B2854067.png)